molecular formula C6H6FIN2O B8774723 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone CAS No. 438449-92-4

6-(1-Fluoroethyl)-5-iodo-4-pyrimidone

Cat. No.: B8774723
CAS No.: 438449-92-4
M. Wt: 268.03 g/mol
InChI Key: XUVGQFNQUYYNJW-UHFFFAOYSA-N
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Description

Significance of Pyrimidone Scaffolds in Contemporary Organic Synthesis

The pyrimidine (B1678525) nucleus is a fundamental building block in nature, most notably as a core component of the nucleobases uracil (B121893), thymine, and cytosine, which are essential for the structure of DNA and RNA. aip.orgnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.com

In contemporary organic synthesis, pyrimidine derivatives are highly valued for several reasons:

Versatile Chemical Handles: The nitrogen atoms and the potential for substitution at various positions on the ring provide multiple sites for chemical modification. This allows chemists to fine-tune the steric and electronic properties of the molecule to achieve desired outcomes.

Broad Range of Biological Activities: Pyrimidine-based compounds have been shown to exhibit a wide array of pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. mdpi.comresearchgate.net For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a halogenated pyrimidine.

Foundation for Complex Molecules: They serve as key intermediates in the synthesis of more complex fused heterocyclic systems, such as purines and pyrimido[4,5-b]quinolones, which also have significant biological applications. researchgate.net The development of novel synthetic strategies for pyrimidine-based scaffolds continues to be an active area of research. nih.govnih.gov

Positional and Substituent Effects of Halogenation in Pyrimidine Systems

The identity and position of a halogen substituent on the pyrimidine ring have profound effects on the molecule's properties. rsc.org Halogenation can alter the electron distribution within the aromatic ring, influence the acidity of N-H protons, and provide a site for further chemical reactions, such as cross-coupling reactions. rsc.org

Size and Polarizability: The properties of the halogenated pyrimidine also depend on the specific halogen used. In the case of 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone, two different halogens are present. The fluorine atom in the ethyl group is small and highly electronegative, while the iodine atom on the ring is large, more polarizable, and a good leaving group in certain reactions. The large size of the iodine atom can also introduce steric effects that influence the molecule's conformation and interactions with other molecules. The structural influence of halogens often increases in the order of Cl < Br < I. mdpi.com

Fluoroalkyl Groups: The presence of a 1-fluoroethyl group at the 6-position introduces a stereocenter and further modifies the electronic properties of the pyrimidine ring. Fluoroalkyl groups are known to enhance the metabolic stability and binding affinity of molecules in biological systems.

Interactive Data Table: Comparison of Halogenated Pyrimidines

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Pyrimidin-4-oneC4H4N2O96.09Unsubstituted parent scaffold
5-FluorouracilC4H3FN2O2130.08Fluorine at C5, anticancer agent
5-IodocytosineC4H4IN3O236.99Iodine at C5, amino group at C4
6-ethyl-5-fluoro-4(3H)-pyrimidoneC6H7FN2O142.13Ethyl and fluoro substituents
5-Iodo-6-methyl-pyrimidin-4-olC5H5IN2O237.01Iodo and methyl substituents

Theoretical Considerations of Structural and Electronic Properties in Halogenated Pyrimidones

Theoretical and computational methods, such as Density Functional Theory (DFT), are invaluable tools for understanding the structural and electronic properties of halogenated pyrimidones. nih.govacs.org These studies provide insights that complement experimental data.

Molecular Geometry and Bond Lengths: DFT calculations can predict the optimal geometry of molecules like this compound, including bond lengths, bond angles, and dihedral angles. The introduction of bulky substituents like the iodo and 1-fluoroethyl groups can cause distortions in the planarity of the pyrimidine ring.

Electronic Structure and Reactivity: Computational studies can map the electron density distribution and molecular orbitals (e.g., HOMO and LUMO) of the molecule. preprints.org This information helps in predicting the most likely sites for electrophilic and nucleophilic attack. The electronegative iodine and fluorine atoms are expected to significantly lower the energy levels of the molecular orbitals.

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the characterization of newly synthesized compounds. nih.gov The combination of experimental results and theoretical analysis provides a detailed description of the effects of halogen atoms on the aromatic pyrimidine ring. nih.gov Studies on various halogenated pyrimidines have shown that the characteristics of their spectra can be rationalized in terms of variations in the electronic and geometrical structures of the molecule, depending on the localization and electronegativity of the substituent. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

438449-92-4

Molecular Formula

C6H6FIN2O

Molecular Weight

268.03 g/mol

IUPAC Name

4-(1-fluoroethyl)-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6FIN2O/c1-3(7)5-4(8)6(11)10-2-9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

XUVGQFNQUYYNJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)NC=N1)I)F

Origin of Product

United States

Synthetic Methodologies for 6 1 Fluoroethyl 5 Iodo 4 Pyrimidone

Reported Synthetic Pathways to 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone

Currently, a specific, detailed synthetic pathway for this compound has not been extensively reported in publicly available scientific literature. The synthesis of this molecule would likely involve a multi-step process combining strategies for the formation of the pyrimidone ring, followed by or interspersed with the introduction of the iodo and 1-fluoroethyl groups. The subsequent sections will detail established methods for these key transformations, which could be adapted to construct the target molecule.

Strategic Approaches for Regioselective Iodination in Pyrimidones

The introduction of an iodine atom at the C5 position of the pyrimidine (B1678525) ring is a crucial step. Several methods have been developed for the regioselective iodination of pyrimidones and related heterocyclic compounds.

Electrophilic Iodination Protocols (e.g., using iodine and nitrate (B79036) salts)

Electrophilic iodination is a common and effective method for halogenating electron-rich aromatic and heteroaromatic rings. For pyrimidines, which can be electron-deficient, the reaction often requires an activating agent or specific conditions to facilitate the substitution.

A combination of molecular iodine (I₂) and a nitrate salt, such as silver nitrate (AgNO₃) or sodium nitrite (B80452) (NaNO₂), serves as a potent electrophilic iodinating system. nih.govheteroletters.org The reaction proceeds through the in-situ generation of a more reactive iodine species, such as nitryl iodide (INO₂), which then undergoes electrophilic aromatic substitution, typically at the C5 position of the pyrimidine ring. This position is generally the most susceptible to electrophilic attack in uracil (B121893) and its derivatives. nih.gov The advantages of these methods include high yields and regioselectivity. heteroletters.org

Reagent SystemSubstrate ExamplePosition of IodinationYieldReference
I₂ / AgNO₃Uracil derivativesC570-98% nih.gov
I₂ / NaNO₂Pyrimidine basesC5High heteroletters.org

Radical-Mediated C-H Iodination Techniques

Radical-mediated C-H iodination offers an alternative approach that does not rely on traditional electrophilic substitution pathways. rsc.orgscispace.comresearchgate.net These methods often involve the generation of an iodine radical, which can then react with the pyrimidine scaffold. A protocol utilizing potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) has been shown to be effective for the C5 iodination of dimethyl uracil. scispace.comresearchgate.net This approach is valuable for substrates that may be sensitive to the conditions of electrophilic iodination.

Reagent SystemSubstrate ExamplePosition of IodinationReference
K₂S₂O₈ / NaIDimethyl uracilC5 scispace.comresearchgate.net

Environmentally Benign Iodination Procedures (e.g., Solvent-Free Mechanochemistry)

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Mechanochemistry, which involves reactions conducted by grinding solids together in the absence of a solvent, presents a green alternative to traditional solution-phase synthesis. nih.govnih.govsemanticscholar.org

For the iodination of pyrimidines, a solvent-free method using solid iodine and silver nitrate (AgNO₃) under mechanical grinding has been developed. nih.govnih.govsemanticscholar.org This approach offers several advantages, including short reaction times (20–30 minutes), high yields (70–98%), and the elimination of hazardous solvents. nih.govnih.govsemanticscholar.org

MethodReagent SystemKey AdvantagesReference
MechanochemistryI₂ / AgNO₃ (solid)Solvent-free, short reaction times, high yields nih.govnih.govsemanticscholar.org

Methods for Introducing Fluoroethyl Moieties into Pyrimidine Scaffolds

The introduction of the 1-fluoroethyl group is another critical transformation. This is typically achieved by first installing a 1-hydroxyethyl group, which is then converted to the desired fluoroethyl moiety.

Nucleophilic Fluorination Reactions (e.g., using Diethylaminosulfur Trifluoride - DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of alcohols to produce alkyl fluorides. researchgate.netnumberanalytics.comsci-hub.secommonorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism. In the context of synthesizing this compound, a precursor molecule, 6-(1-hydroxyethyl)-5-iodo-4-pyrimidone, would be treated with DAST. The hydroxyl group is converted into a good leaving group by DAST, which is then displaced by a fluoride (B91410) ion.

The reaction conditions for DAST-mediated fluorinations are generally mild, often carried out at low temperatures (e.g., 0 °C to room temperature) in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com It is important to note that DAST can be thermally unstable and should be handled with care. commonorganicchemistry.com More stable alternatives, such as Deoxo-Fluor, have also been developed and may offer advantages in certain applications. commonorganicchemistry.com

ReagentSubstrate TypeProduct TypeKey FeaturesReference
DASTAlcoholsAlkyl FluoridesMild reaction conditions, versatile researchgate.netnumberanalytics.comsci-hub.secommonorganicchemistry.com

Fluorine Introduction via Alkyl Fluoride Precursors (e.g., 1-fluoroethyl-oxirane derivatives)

The introduction of a fluorine atom into a molecule can be achieved using small, fluorinated building blocks, which avoids the challenges of regioselective fluorination at later stages of a synthesis. nih.gov One potential strategy for installing the 1-fluoroethyl group involves the ring-opening of an epoxide precursor, such as a 1-fluoroethyl-oxirane derivative, with a suitable nucleophile.

The ring-opening of oxiranes (epoxides) with a fluoride source is a well-established method for creating fluorinated scaffolds. researchgate.net Reagents like triethylamine (B128534) trihydrofluoride (Et3N/3HF) are often employed for this transformation. Compared to other hydrofluoric acid solutions, Et3N/3HF is more stable, less acidic, and more nucleophilic. core.ac.uk This characteristically leads to an SN2 (bimolecular nucleophilic substitution) reaction mechanism. core.ac.uk In this process, the fluoride ion attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a fluoro-alcohol. The regioselectivity of the attack—which carbon is targeted by the fluoride ion—is dependent on the specific structure of the epoxide and the reaction conditions. researchgate.net

For a hypothetical precursor to this compound, a strategy could involve reacting a pyrimidine-based nucleophile with a 1-fluoroethyl-oxirane derivative. The pyrimidine moiety would attack the oxirane ring, opening it to form an intermediate that, after subsequent chemical modifications, would yield the desired 1-fluoroethyl side chain attached to the pyrimidine core. The SN2 nature of the ring-opening with reagents like Et3N/3HF is advantageous as it often proceeds with high regioselectivity and minimizes side reactions like rearrangements or oligomerization. core.ac.uk

Table 1: Common Reagents for Fluoride Ring-Opening of Oxiranes

ReagentCommon Name/TypeKey CharacteristicsPrimary Mechanism
Pyridine/9HFOlah's ReagentAcidic; can protonate the epoxide.Can proceed via SN1-like or SN2 mechanism. researchgate.net
Et3N/3HFTriethylamine trihydrofluorideLess acidic and more nucleophilic than Olah's reagent; stable in glass. core.ac.ukPrimarily SN2. core.ac.uk
TBAFTetrabutylammonium fluorideCommonly used fluoride source.SN2

Ancillary Pyrimidine Synthesis Methods Applicable to Precursors of the Compound

The synthesis of the core pyrimidone structure is a foundational step. Several robust methods are available for constructing this heterocyclic system, which can then be further functionalized.

Condensation Reactions for Pyrimidone Core Formation

Condensation reactions are a cornerstone of pyrimidine synthesis, involving the joining of multiple components with the elimination of a small molecule like water or ammonia. The Pinner synthesis, for example, traditionally involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com

A widely recognized and powerful method is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. foliamedica.bg This three-component reaction is an efficient, atom-economical approach to building the dihydropyrimidinone core under acidic conditions. foliamedica.bg This core can then serve as a versatile precursor for further chemical modifications to introduce the required substituents. For instance, a precursor like 2-hydrazinopyrimidine (B184050) can be synthesized and then undergo further cyclocondensation with other reagents to build more complex structures. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in organic synthesis because they allow for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency and reduces waste. nih.gov These strategies are particularly attractive as they can generate large libraries of diverse products from simple, readily available starting materials. bohrium.comacs.org

Several innovative MCRs for pyrimidine synthesis have been developed. One sustainable approach utilizes an iridium catalyst to assemble pyrimidines from amidines and up to three different alcohol molecules. nih.govbohrium.com This reaction proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to aromatization. acs.orgorganic-chemistry.org Another strategy involves a palladium-catalyzed four-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF), where DMF ingeniously serves as a source for both a carbon atom and an amide group. nih.govbohrium.com Such methods offer high regioselectivity and are suitable for creating highly substituted pyrimidines. nih.gov

Microwave-Assisted Synthetic Enhancements

The use of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically accelerate reaction rates and often improve product yields. eurekaselect.com Microwave heating is rapid and efficient, leading to a significant reduction in reaction times compared to conventional heating methods. tandfonline.com This technique has been successfully applied to many pyrimidine synthesis protocols, including the Biginelli reaction. foliamedica.bgtandfonline.com

The benefits of microwave assistance include simplicity, the potential for solvent-free conditions, and easier work-up procedures. tandfonline.com For example, the synthesis of various oxo- and thioxopyrimidines via a three-component cyclocondensation can be achieved with yields of 65–90% under microwave irradiation. tandfonline.com This rapid and efficient method often requires no complex purification, making it suitable for creating libraries of pyrimidine derivatives for further study. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeOften hours to days.Typically reduced to minutes. researchgate.net
Energy InputLess efficient, heats the entire vessel.Direct and rapid heating of polar substances. tandfonline.com
YieldsVariable.Often higher yields are observed. mdpi.com
ConditionsMay require harsh conditions or specific solvents.Can enable milder or solvent-free conditions. tandfonline.com

Reaction Mechanisms and Advanced Chemical Transformations of 6 1 Fluoroethyl 5 Iodo 4 Pyrimidone

Mechanistic Elucidation of Iodination Reactions on Pyrimidones

The introduction of an iodine atom at the C5 position of the pyrimidone ring is a crucial step in the synthesis of the title compound and a common strategy for activating the pyrimidine (B1678525) core for further functionalization. This transformation typically proceeds via an electrophilic aromatic substitution mechanism. The C5 position of uracil (B121893) and its derivatives is electron-rich and thus susceptible to electrophilic attack.

The iodination of pyrimidines can be achieved using various reagents and conditions, often requiring an oxidizing agent to generate a more potent electrophilic iodine species (I+) from molecular iodine (I₂). nih.govsemanticscholar.org Common iodinating systems include iodine in the presence of nitric acid, sulfuric acid, or silver salts like silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄). nih.govsemanticscholar.org

The generally accepted mechanism involves the following steps:

Generation of the Electrophile: An oxidizing agent or a Lewis acid activates molecular iodine to generate a polarized I-X species or a solvated iodonium (B1229267) ion (I+), which is a potent electrophile.

Electrophilic Attack: The π-electrons of the pyrimidone ring, specifically at the electron-rich C5 position, attack the electrophilic iodine species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation/Rearomatization: A base present in the reaction mixture removes the proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the 5-iodopyrimidone product.

Recent advancements have focused on developing milder and more environmentally friendly iodination methods. For instance, solvent-free mechanochemical approaches using solid iodine and a nitrate salt have been shown to be effective for the regioselective C5 iodination of pyrimidine derivatives, offering high yields and short reaction times. nih.govresearchgate.net

Reagent SystemConditionsKey Features
I₂ / Oxidizing Acid (e.g., HNO₃)Acidic, often harshTraditional method, effective but can be aggressive.
I₂ / Silver Salt (e.g., AgNO₃)Solvent-free, grindingGreen chemistry approach, high yields, short reaction times. researchgate.net
N-Iodosuccinimide (NIS)VariousCan act as both an electrophile and a catalyst for nucleophilic addition in some systems. researchgate.net

Reaction Pathways for Fluoroethyl Group Incorporation

The introduction of a fluoroethyl group at the C6 position of a pyrimidone ring is a more complex transformation that can be achieved through various synthetic strategies, often involving the construction of the pyrimidone ring with the desired substituent already in place or the modification of a pre-existing pyrimidone core. While specific literature on the direct fluoroethylation of 5-iodo-4-pyrimidone is not abundant, general methodologies for the synthesis of substituted pyrimidines can be inferred.

One plausible pathway involves the condensation of a β-keto ester bearing a 1-fluoroethyl group with a suitable amidine or urea (B33335) derivative. This approach builds the pyrimidone ring with the C6 substituent incorporated from the start.

Alternatively, a pre-functionalized pyrimidone could be utilized. For instance, a pyrimidone with a suitable leaving group or a precursor functional group at the C6 position could undergo nucleophilic substitution or cross-coupling with a fluoroethyl-containing reagent.

Cross-Coupling Chemistry Utilizing the Iodo-Pyrimidine Functionality

The C5-iodo substituent is a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for extensive diversification of the 6-(1-fluoroethyl)-5-iodo-4-pyrimidone scaffold.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgmdpi.com The reaction of this compound with various terminal alkynes would yield 5-alkynyl-pyrimidone derivatives.

The catalytic cycle of the Sonogashira coupling is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the iodo-pyrimidine, forming a Pd(II) intermediate.

Transmetalation: A copper acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the palladium center.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to furnish the 5-alkynyl-pyrimidone product and regenerate the Pd(0) catalyst. wikipedia.org

Catalyst SystemBaseSolventTypical Temperature
Pd(PPh₃)₄ / CuIAmine (e.g., Et₃N, DIPA)THF, DMFRoom Temp. to 80 °C
PdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N, DIPA)THF, DMFRoom Temp. to 80 °C

This reaction is highly chemoselective and has been successfully applied to the modification of pyrimidine nucleotides. nih.gov

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. rsc.org For this compound, Suzuki-Miyaura coupling provides a direct route to 5-aryl or 5-vinyl substituted pyrimidones.

Systematic studies have shown that 5-iodopyrimidines are more reactive than their bromo- or chloro- counterparts and readily undergo Suzuki-Miyaura coupling. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Palladium CatalystBaseSolventKey Features
Pd(PPh₃)₄K₂CO₃, K₃PO₄Dioxane/H₂O, DMFWidely used, commercially available. mdpi.com
Pd(OAc)₂ with phosphine (B1218219) ligandsBa(OH)₂Dioxane/H₂OMicrowave irradiation can significantly shorten reaction times. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the boronic acid, the palladium catalyst, the ligand, the base, and the solvent system used. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position of the pyrimidone core.

The catalytic cycle involves the oxidative addition of the iodo-pyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the 5-amino-pyrimidone product and regenerate the catalyst. wikipedia.orglibretexts.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. libretexts.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven to be highly effective. wikipedia.org Aryl iodides are generally reactive substrates for this transformation. acs.org

Ligand TypeBaseSolventTypical Temperature
Bidentate phosphines (e.g., BINAP, DPPF)NaOtBu, K₃PO₄Toluene, Dioxane80 - 110 °C
Sterically hindered monophosphinesNaOtBu, K₃PO₄Toluene, DioxaneRoom Temp. to 110 °C

Further Derivatization Opportunities for the Pyrimidone Core

Beyond the versatile cross-coupling reactions at the C5 position, the pyrimidone core of this compound offers additional sites for chemical modification. The nitrogen atoms of the pyrimidine ring can be alkylated or acylated, and the carbonyl group of the pyrimidone can potentially undergo various reactions.

Ongoing research focuses on the functionalization and derivatization of pyrimidine scaffolds. acs.org These derivatization reactions can include:

N-Alkylation/Arylation: The nitrogen atoms of the pyrimidone ring can be functionalized using various alkylating or arylating agents, often under basic conditions.

Modification of the Carbonyl Group: The carbonyl oxygen can be converted to a sulfur atom (thiocarbonyl) or the carbonyl group can be transformed into other functionalities through reactions with appropriate reagents.

Further Functionalization of Appended Groups: The products obtained from the cross-coupling reactions can themselves be further modified. For example, an introduced aryl group could undergo subsequent electrophilic or nucleophilic aromatic substitution.

The combination of these derivatization strategies allows for the generation of a diverse library of complex molecules based on the this compound scaffold, which is of significant interest in medicinal chemistry and materials science. acs.org

Advanced Spectroscopic Characterization Methodologies for 6 1 Fluoroethyl 5 Iodo 4 Pyrimidone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough analysis.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the pyrimidone ring, the iodine atom, and the fluorine atom.

The proton on the pyrimidine (B1678525) ring (H-2) is anticipated to appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The proton of the N-H group is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally appearing between 10.0 and 12.0 ppm.

The fluoroethyl group at the C-6 position presents a more complex pattern. The methine proton (-CH(F)-) would be split into a doublet of quartets due to coupling with the adjacent fluorine atom and the methyl protons. Its chemical shift is predicted to be in the range of 5.5-6.5 ppm. The methyl protons (-CH₃) would appear as a doublet of doublets, coupling with both the methine proton and the fluorine atom, with an expected chemical shift around 1.6-1.9 ppm.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J in Hz)
H-2 8.0 - 8.5 s (singlet) -
N-H 10.0 - 12.0 br s (broad singlet) -
-CH(F)- 5.5 - 6.5 dq (doublet of quartets) J(H,F) ≈ 45-50, J(H,H) ≈ 7

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidone ring are expected in the range of 140-160 ppm for the carbons adjacent to nitrogen and the carbonyl carbon (C-4) appearing at a lower field, around 160-170 ppm. The iodinated carbon (C-5) would have a significantly shielded chemical shift, predicted to be in the range of 80-90 ppm.

For the fluoroethyl side chain, the carbon bearing the fluorine atom (-CH(F)-) will show a characteristic splitting due to carbon-fluorine coupling (¹J(C,F)) and is expected to resonate around 85-95 ppm. The methyl carbon (-CH₃) will also exhibit coupling to the fluorine atom (²J(C,F)) and is predicted to appear at approximately 15-25 ppm.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J in Hz)
C-2 145 - 155 s -
C-4 160 - 170 s -
C-5 80 - 90 s -
C-6 155 - 165 d ³J(C,F) ≈ 5-10
-CH(F)- 85 - 95 d ¹J(C,F) ≈ 170-190

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to confirm the assignments made from the one-dimensional spectra, for instance, by correlating the proton signal of the methine group to the corresponding carbon signal in the fluoroethyl chain.

Deuterium (B1214612) Exchange Studies for Labile Protons

To identify the labile proton, specifically the N-H proton of the pyrimidone ring, a deuterium exchange study would be performed. This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The labile N-H proton will exchange with deuterium, causing its signal in the ¹H NMR spectrum to disappear or significantly decrease in intensity. This experiment unequivocally confirms the presence and location of the exchangeable proton.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₆FIN₂O), the expected exact mass would be calculated and compared with the measured mass from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be influenced by the presence of the iodine and fluoroethyl groups. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the ring and the loss of substituents. Key expected fragments would include:

Loss of the iodine atom ([M-I]⁺).

Loss of the fluoroethyl group ([M-C₂H₄F]⁺).

Cleavage of the C-C bond in the side chain, leading to the loss of a methyl radical ([M-CH₃]⁺).

Fragmentation of the pyrimidine ring itself, leading to smaller characteristic ions.

Predicted Key Mass Spectrometry Fragments:

m/z (predicted) Identity
280 [M]⁺
153 [M-I]⁺
233 [M-C₂H₄F]⁺

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The N-H stretching vibration of the pyrimidone ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the pyrimidone carbonyl group would give a strong, sharp absorption band around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1550-1650 cm⁻¹ region.

The C-F stretching vibration of the fluoroethyl group would likely be a strong band in the 1000-1100 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range. C-H stretching vibrations of the alkyl group will be observed around 2850-3000 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode
3200-3400 (broad) N-H stretch
2850-3000 C-H stretch (alkyl)
1650-1700 (strong) C=O stretch (amide)
1550-1650 C=N and C=C stretch (ring)
1000-1100 (strong) C-F stretch

X-ray Crystallography for Definitive Solid-State Structure Determination

For related pyrimidine derivatives, X-ray crystallography has been instrumental in understanding their solid-state structures. For instance, the crystal structure of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine was determined, revealing an arrangement governed by multiple interactions between aromatic rings. iucr.org Similarly, studies on other pyrimidine derivatives have provided detailed insights into their molecular packing and intermolecular interactions. researchgate.netnih.gov

In the case of this compound, a single-crystal X-ray diffraction experiment would be expected to reveal key structural parameters. The data obtained would allow for the precise measurement of the C-I, C-F, C-N, and C=O bond lengths, as well as the bond angles within the pyrimidone ring and the fluoroethyl side chain. Furthermore, the analysis would elucidate the planarity of the pyrimidone ring and the orientation of the substituents. Intermolecular interactions, such as hydrogen bonding involving the pyrimidone N-H and C=O groups, and potential halogen bonding involving the iodine atom, would also be identified, providing a complete picture of the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Expected Value/System Significance
Crystal System Monoclinic or Orthorhombic Describes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å) a, b, c The lengths of the unit cell axes.
Unit Cell Angles (°) α, β, γ The angles between the unit cell axes.
Key Bond Lengths (Å) C-I, C-F, C=O Provides insight into bonding and electronic effects.

Advanced X-ray and UV Spectroscopy for Electronic Structure Investigations

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy (C and N K-edges)

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states of a molecule. wikipedia.org By exciting core electrons (from the C 1s and N 1s orbitals) to unoccupied molecular orbitals, NEXAFS provides element-specific information about the local chemical environment and bonding. stanford.edunist.gov

For this compound, NEXAFS spectra at the carbon and nitrogen K-edges would be highly informative. Studies on pyrimidine and halogenated pyrimidines have shown that the features in NEXAFS spectra can be correlated with variations in the electronic and geometric structures of the molecule, depending on the nature and position of the substituents. nih.gov The C K-edge spectrum would exhibit distinct resonances corresponding to transitions from the different carbon atoms in the molecule to unoccupied π* and σ* orbitals. The electronegative iodine and fluorine atoms, as well as the carbonyl group, would significantly influence the energies of these transitions.

Similarly, the N K-edge spectrum would reveal transitions from the 1s orbitals of the two nitrogen atoms in the pyrimidone ring to unoccupied molecular orbitals. The chemical environment of each nitrogen is different, which would likely result in distinguishable features in the spectrum, providing insights into their respective electronic structures. aip.org

Table 2: Predicted NEXAFS Transitions for this compound

Edge Transition Predicted Energy Range (eV) Information Gained
C K-edge C 1s → π* 284 - 288 Unoccupied π-system of the pyrimidone ring.
C 1s → σ* > 290 C-C, C-N, C-I, and C-F sigma bonds.
N K-edge N 1s → π* 399 - 403 Unoccupied π-orbitals associated with the nitrogen atoms.

X-ray Photoemission Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a material. wikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.

An XPS analysis of this compound would provide a survey spectrum identifying the presence of carbon, nitrogen, oxygen, iodine, and fluorine. High-resolution spectra of the C 1s, N 1s, O 1s, I 3d, and F 1s regions would yield more detailed information. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

For example, the C 1s spectrum would be expected to show multiple peaks corresponding to the carbon atoms in the pyrimidone ring, the carbonyl group, and the fluoroethyl side chain. The carbon atom bonded to the highly electronegative fluorine atom would exhibit a significant shift to a higher binding energy. Similarly, the N 1s spectrum would help to distinguish between the two nitrogen atoms in the pyrimidone ring. Investigations of other halogenated pyrimidines have demonstrated the utility of XPS in conjunction with theoretical calculations to understand the inductive and resonance effects on the electronic structure. acs.orgnih.gov

Table 3: Predicted XPS Binding Energies for this compound

Element (Core Level) Functional Group Predicted Binding Energy Range (eV)
C 1s C-C, C-H ~285.0
C-N ~286.5
C=O ~288.0
C-I ~286.0
C-F ~290.0
N 1s Pyrimidone Ring ~400.0
O 1s C=O ~532.0
I 3d₅/₂ C-I ~619.0

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

VUV photoabsorption spectroscopy probes the electronic transitions from occupied valence molecular orbitals to unoccupied orbitals. This technique provides valuable information about the electronically excited states of a molecule. nih.gov

The VUV spectrum of this compound would be characterized by a series of absorption bands corresponding to π → π* and n → π* transitions. Studies on similar molecules, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine, have shown that the positions and intensities of these bands are sensitive to the nature of the halogen substituent. rsc.orgrsc.orgnih.gov The presence of the iodo and fluoroethyl groups in this compound would be expected to cause shifts in the absorption bands compared to unsubstituted pyrimidone. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be crucial for the accurate assignment of the observed electronic transitions. researchgate.net

Auger Electron Spectroscopy

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and chemical state information. It is based on the Auger effect, where the filling of a core-level vacancy by an outer-shell electron results in the emission of a second electron, the Auger electron. udel.edu The kinetic energy of the Auger electron is characteristic of the element from which it was emitted.

While complementary to XPS, AES can provide additional insights into the chemical environment. For this compound, AES could be used to confirm the elemental composition of the surface. Furthermore, the fine structure of the Auger peaks can sometimes be used to deduce chemical state information, although this can be more complex to interpret than XPS data.

Computational Chemistry and Theoretical Studies of 6 1 Fluoroethyl 5 Iodo 4 Pyrimidone

Quantum Chemical Calculation Approaches

There is no available research detailing the application of quantum chemical methods to elucidate the electronic and geometric properties of 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone.

No studies utilizing Density Functional Theory (DFT) to calculate the optimized geometry, bond lengths, bond angles, or electronic structure of this compound have been found.

Similarly, there are no published reports on the use of Time-Dependent Density Functional Theory (TDDFT) to predict the spectroscopic characteristics, such as UV-Vis absorption spectra, of this specific compound.

A search for the application of high-level ab initio methods for a detailed characterization of the electronic structure of this compound also yielded no results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published that explore the conformational landscape or the nature of intermolecular interactions of this compound in various environments.

Prediction and Analysis of Electronic Properties

Specific predictions and analyses of the electronic properties for this compound are not available in the literature.

Consequently, there is no data available for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound, nor any analysis of the resulting HOMO-LUMO gap.

Global Reactivity Descriptors

Global reactivity descriptors are fundamental concepts in computational chemistry that help in predicting the reactivity and stability of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. It is calculated using the chemical potential (μ) and hardness (η).

Without specific computational data for this compound, a data table for these values cannot be generated.

Dipole Moment Calculations and Charge Distribution Analysis

A quantitative analysis of the dipole moment and a detailed map of the charge distribution for this compound are contingent on dedicated computational studies that have not been published.

Theoretical Examination of Halogen Substituent Effects on Pyrimidone Electronic Structure

Theoretical studies on various halogenated pyrimidines have shown that halogen substituents significantly influence the electronic structure of the pyrimidine (B1678525) ring through inductive and resonance effects. The nature and position of the halogen atom can alter the energies of the molecular orbitals, affect the aromaticity of the ring, and modulate the electron density at different positions.

Role of 6 1 Fluoroethyl 5 Iodo 4 Pyrimidone As a Synthetic Building Block

Strategic Importance of Halogenated Pyrimidones in Chemical Diversification

Halogenated pyrimidones are cornerstone intermediates in synthetic chemistry due to their capacity to undergo a wide array of cross-coupling reactions. The carbon-halogen bond serves as a key site for introducing molecular complexity. Pyrimidine (B1678525) derivatives are integral to a multitude of pharmaceutical agents, including anticancer, antiviral, and antibacterial drugs. rsc.orgmdpi.com The introduction of halogens onto the pyrimidine scaffold provides a reliable and versatile strategy for the late-stage functionalization and diversification of these important molecules. rsc.org

The subject molecule, 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone, is particularly strategic for several reasons:

The Carbon-Iodine Bond: Among halogens, iodine is the most reactive in palladium-catalyzed cross-coupling reactions, allowing for bond formation under mild conditions. This high reactivity enables selective functionalization at the C5-position, even in the presence of other, less reactive halogen atoms. rsc.org

The Fluoroethyl Group: The presence of fluorine can significantly alter the physicochemical properties of a molecule. The 1-fluoroethyl substituent can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This makes it a desirable feature in the design of novel therapeutic agents.

The Pyrimidone Core: This nitrogen-rich heterocycle can engage in hydrogen bonding and other non-covalent interactions, making it an effective pharmacophore for interacting with biological macromolecules.

The combination of these three components in a single building block allows for a modular approach to library synthesis, enabling the rapid generation of diverse structures for structure-activity relationship (SAR) studies.

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The C5-iodo group of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. While specific reaction data for this exact compound are not publicly available, its reactivity can be confidently predicted based on extensive literature for analogous 5-iodopyrimidine (B189635) systems.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. 5-Iodopyrimidines are excellent substrates for Suzuki coupling, reacting with a broad range of boronic acids to yield 5-aryl- or 5-vinylpyrimidines. mdpi.commdpi.com This method would allow the introduction of various substituted phenyl, heteroaryl, or alkenyl groups at the C5-position of the core scaffold.

Sonogashira Coupling: This powerful reaction couples terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. The reaction is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org Applying this to this compound would enable the installation of an alkynyl moiety, a versatile functional group that can undergo further transformations like cycloadditions or serve as a rigid linker in larger structures. nih.gov

Interactive Data Table: Predicted Suzuki-Miyaura and Sonogashira Reactions The following table is a predictive representation of potential cross-coupling reactions based on the known reactivity of similar 5-iodopyrimidines. Yields are hypothetical.

Reaction Type Coupling Partner Catalyst System (Predicted) Product Class Potential Yield Range
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 5-Phenyl-6-(1-fluoroethyl)-4-pyrimidone 80-95%
Suzuki-Miyaura 2-Thiopheneboronic acid PdCl₂(dppf), K₃PO₄ 5-(Thiophen-2-yl)-6-(1-fluoroethyl)-4-pyrimidone 75-90%
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 5-(Phenylethynyl)-6-(1-fluoroethyl)-4-pyrimidone 85-98%

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most effective methods for forming carbon-nitrogen bonds between aryl halides and primary or secondary amines. wikipedia.orglibretexts.org This would allow for the synthesis of a diverse array of 5-aminopyrimidine (B1217817) derivatives from this compound, introducing amines, anilines, or various nitrogen-containing heterocycles. These amino-pyrimidone scaffolds are of high interest in medicinal chemistry.

Interactive Data Table: Predicted Buchwald-Hartwig Amination Reactions The following table is a predictive representation of potential amination reactions based on the known reactivity of similar 5-iodopyrimidines. Yields are hypothetical.

Amine Partner Ligand (Predicted) Base (Predicted) Product Class Potential Yield Range
Morpholine XPhos NaOtBu 5-(Morpholin-4-yl)-6-(1-fluoroethyl)-4-pyrimidone 70-90%
Aniline BINAP Cs₂CO₃ 5-(Phenylamino)-6-(1-fluoroethyl)-4-pyrimidone 65-85%

Potential for Development of Advanced Functional Scaffolds

The unique combination of a reactive iodine atom, a property-modulating fluoroethyl group, and a biologically relevant pyrimidone core makes this compound an ideal starting point for the development of advanced functional scaffolds.

By leveraging the cross-coupling reactions described above, this building block can be elaborated into larger, more complex structures with tailored properties. For example:

Medicinal Chemistry: Sequential or one-pot multi-component reactions starting from this pyrimidone could lead to novel kinase inhibitors, antivirals, or central nervous system agents. The fluoroethyl group can be used to fine-tune pharmacokinetics, while the C5-substituent can be varied to optimize target engagement.

Materials Science: The pyrimidone scaffold can be incorporated into polymers or organic materials. The introduction of conjugated systems at the C5-position via Suzuki or Sonogashira coupling could generate compounds with interesting photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Q & A

Q. What are the recommended synthetic routes for 6-(1-fluoroethyl)-5-iodo-4-pyrimidone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For iodination, direct electrophilic substitution at the pyrimidine C5 position using iodine monochloride (ICl) in acetic acid is common . The fluoroethyl group can be introduced via nucleophilic substitution (e.g., reacting a bromoethyl precursor with KF/18-crown-6 in DMF at 80°C) . Optimization requires monitoring reaction progress via HPLC (C18 column, ammonium acetate buffer pH 6.5 ) and adjusting stoichiometry to minimize byproducts like dehalogenated intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 19F^{19}\text{F}-NMR to confirm fluoroethyl group integrity (δ ≈ -210 ppm for CF2_2 groups) .
  • HPLC-MS : Reverse-phase chromatography (e.g., 0.1% formic acid in acetonitrile/water) with mass detection (expected [M+H]+^+ = 325.2 g/mol) .
  • Elemental Analysis : Verify C, H, N, and halogen content (deviation < 0.3% acceptable) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The iodo group is prone to photodegradation. Store in amber vials under inert gas (N2_2) at -20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products like 5-hydroxy derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of fluorinated pyrimidones?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, highlights pyridine ring distortions caused by fluorine substituents (C-F bond length ~1.34 Å). For this compound, compare torsion angles (C-F vs. C-I) with related structures to validate computational models (e.g., DFT calculations at B3LYP/6-31G* level) . Discrepancies in dihedral angles >5° warrant re-evaluation of synthetic routes .

Q. What experimental designs are suitable for analyzing biological activity contradictions across studies?

  • Methodological Answer : Address variability via:
  • Dose-response standardization : Use a shared reference compound (e.g., 5-fluorouracil) to calibrate assays .
  • Meta-analysis : Pool data from enzyme inhibition (IC50_{50}) and cytotoxicity (MTT assay) studies, applying statistical tools (ANOVA with post-hoc Tukey tests) to identify outliers .
  • Structural analogs : Compare activity of this compound with ’s pyrano[2,3-c]pyrazol-6-amine derivatives to isolate substituent effects .

Q. How can researchers validate the mechanistic role of the fluoroethyl group in enzyme inhibition?

  • Methodological Answer : Conduct isotopic labeling (18F^{18}\text{F}) and kinetic isotope effect (KIE) studies to track binding interactions. Pair with molecular docking (AutoDock Vina) using enzyme structures (e.g., thymidylate synthase PDB: 1HVY). Compare inhibition constants (KiK_i) of fluorinated vs. non-fluorinated analogs to quantify electronic effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s logP (lipophilicity) values?

  • Methodological Answer : Discrepancies often stem from measurement techniques:
  • Experimental : Use shake-flask method (octanol/water partitioning) with UV detection at λ = 254 nm .
  • Computational : Apply consensus models (e.g., average of ClogP, XlogP3, and MlogP) . Differences >0.5 units suggest impurities or protonation state errors. Cross-validate with HPLC retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.